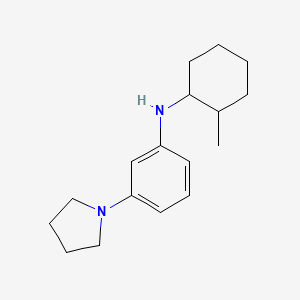

N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-3-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-14-7-2-3-10-17(14)18-15-8-6-9-16(13-15)19-11-4-5-12-19/h6,8-9,13-14,17-18H,2-5,7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJMPJBWEKWGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=CC(=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methylcyclohexylamine with 3-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)amine.

Substitution: N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)-4-nitroaniline (nitration product).

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can reverse drug resistance in cancer cells, particularly those overexpressing P-glycoprotein (P-gp), a major player in multidrug resistance (MDR) mechanisms. For instance, certain analogues have shown to increase intracellular concentrations of chemotherapeutic agents like paclitaxel, leading to reduced tumor volumes in preclinical models .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. Similar compounds have exhibited activity as central nervous system (CNS) stimulants and anxiolytics. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which could be leveraged for developing treatments for anxiety and depression .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent aniline substitution. The synthetic methodologies often utilize catalytic processes to enhance yield and selectivity. For example, recent studies have employed lipase-catalyzed transamidation reactions to create amide derivatives with improved pharmacokinetic profiles .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amide Formation | Room Temp | 85 |

| 2 | Ring Closure | Heat | 90 |

| 3 | Purification | Column Chromatography | 95 |

Case Studies

Case Study 1: Drug Resistance Reversal

A study focused on the efficacy of this compound analogues demonstrated significant reversal of drug resistance in human cancer cell lines. The compounds were tested against doxorubicin-resistant SW620/Ad300 cells, showing enhanced cytotoxicity compared to standard treatments .

Case Study 2: CNS Activity Assessment

In another investigation, the neuropharmacological effects of related pyrrolidine compounds were assessed through behavioral assays in rodent models. Results indicated that these compounds possess anxiolytic properties, suggesting a potential pathway for therapeutic development in anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules, including calcium channel blockers and troponin inhibitors. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

*Estimated from analogous cyclohexyl derivatives.

Key Findings from Comparative Studies

(a) Cyclohexyl Positional Isomers

The positional isomer N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline () differs only in the methyl group’s position on the cyclohexyl ring (4- vs. 2-). Computational studies suggest that the 2-methyl isomer exhibits slightly higher lipophilicity (logD ~3.5 vs. ~3.2), likely due to steric effects altering solvent accessibility . This may influence membrane permeability and pharmacokinetics.

(b) Phenoxyaniline Derivatives

Compounds like 32b and 33b () replace the cyclohexyl group with a benzyl-phenoxy moiety. These derivatives show enhanced activity against N-type calcium channels (IC₅₀ values in low micromolar range), attributed to the phenoxy group’s planar aromatic structure enabling π-π interactions with channel residues . In contrast, the cyclohexyl group in the target compound may favor hydrophobic binding pockets in alternative targets.

(c) Bepridil and Troponin Binding

Bepridil () shares the pyrrolidin-1-yl and aniline motifs but incorporates a benzyl group and 2-methylpropoxy chain. Its high affinity for cardiac troponin C (Kd ~0.1 μM) highlights the importance of the bulky benzyl group for steric complementarity in the troponin binding site . The target compound’s smaller cyclohexyl group may limit troponin interactions but could enhance selectivity for other targets.

(d) Halogenated Analogues

3-Chlorodiphenylamine () lacks the pyrrolidine and cyclohexyl groups but retains the aniline core. Its lower molecular weight (219.7 g/mol) and logD (3.9) suggest reduced target specificity compared to the more complex target compound .

Biological Activity

N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a molecular formula of and a molecular weight of approximately 205.31 g/mol. Its structure includes a pyrrolidine ring and an aniline moiety, which are known to contribute to various biological activities.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₉N₂

- CAS Number: 16089-43-3

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent attachment to the aniline structure. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrrolidine moieties have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study found that modifications in the pyrrolidine structure can enhance antibacterial efficacy, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Receptor Modulation

Research indicates that compounds with similar structures may act as modulators of various receptors. For example, certain pyrrolidine derivatives have been shown to bind to cannabinoid receptors, specifically CB2 receptors, suggesting potential applications in pain management and inflammation . This receptor modulation can lead to various physiological effects, including analgesic properties.

Case Studies

- Antibacterial Activity Study:

- Receptor Binding Assays:

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | IC50/MIC Value |

|---|---|---|---|

| This compound | Antibacterial | MRSA | 0.5 μg/mL |

| 3-Methyl-4-pyrrolidin-1-ylaniline | Antibacterial | Gram-positive bacteria | 0.8 μg/mL |

| Pyrrolidine derivative X | Cannabinoid receptor modulator | CB2 receptor | 10 nM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling a cyclohexylamine derivative with a pyrrolidine-substituted aniline precursor under ethanol/piperidine catalysis at 0–5°C for 2 hours (similar to Scheme 3 in ). Alternatively, highlights the use of nucleophilic substitution in quinoline-based aniline derivatives, suggesting refluxing in aprotic solvents (e.g., dichloromethane) with catalytic bases.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with acetone or ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., EI-HRMS as in , achieving <5 ppm error).

- NMR : Use H and C NMR to verify substituent positions, particularly the methylcyclohexyl and pyrrolidinyl groups. Compare chemical shifts to analogous compounds in .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, referencing retention times from nitrosoaniline derivatives in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioactivity?

- Methodology :

- Core Modifications : Replace the 2-methylcyclohexyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding, as seen in ’s cardiac troponin modulators.

- Pyrrolidine Optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the pyrrolidine ring to modulate electronic properties, following strategies in ’s pyrimidinyl biphenylurea synthesis.

- Data Collection : Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. HRMS) for this compound?

- Methodology :

- Cross-Validation : Re-run NMR under deuterated solvents (DMSO-d6 or CDCl3) with COSY/HSQC to confirm coupling patterns. Compare HRMS results with isotopic distribution simulations (e.g., mMass).

- Impurity Analysis : Use LC-MS to detect trace byproducts. For example, ’s nitrosoaniline derivatives required chromatography (acetone eluent) to isolate isomers.

- Collaborative Verification : Share data with specialized labs for independent replication, as done in ’s multi-institutional study .

Q. What strategies mitigate stability issues during storage or experimental use?

- Methodology :

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation, as recommended for nitrosoanilines in .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Use stabilizers like BHT (0.1%) for radical-sensitive compounds .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported synthetic yields across studies?

- Methodology :

- Parameter Screening : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, ’s low-temperature reactions (0–5°C) minimized side-product formation.

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates, referencing ’s workflow for urea derivatives.

- Yield Optimization : Apply microwave-assisted synthesis to reduce reaction times and improve reproducibility .

Q. What computational tools predict this compound’s reactivity in novel reactions (e.g., electrophilic substitution)?

- Methodology :

- DFT Calculations : Use Gaussian09 to model electron density maps and identify reactive sites (e.g., para positions on the aniline ring).

- Reactivity Databases : Cross-reference with analogous nitrosoanilines in , which undergo selective substitution at nitroso groups.

- Validation : Compare predicted reaction pathways with experimental outcomes using kinetic studies (e.g., UV-Vis monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.